5-phenyl-N-(propan-2-yl)-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine
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Overview
Description
- The compound’s systematic name is quite a mouthful, so let’s break it down:
- It contains a pyrrolo[2,3-d]pyrimidine core.
- The 5-phenyl group is attached to the pyrrolo ring.
- The N-(propan-2-yl) group is connected to the pyrimidine ring.
- Lastly, the 3-(trifluoromethyl)phenyl group hangs off the pyrimidine ring.
- This compound belongs to the class of heterocyclic molecules and exhibits interesting properties due to its unique structure.
Preparation Methods
- Synthesis of this compound involves several steps:
- Start with a pyrrolo[2,3-d]pyrimidine scaffold.
- Introduce the phenyl groups at positions 5 and N.
- Add the propan-2-yl group to the nitrogen atom.
- Finally, attach the 3-(trifluoromethyl)phenyl group.
- Industrial production methods may vary, but efficient synthetic routes are essential for large-scale production.
Chemical Reactions Analysis
- This compound can undergo various reactions:
Oxidation: Oxidative processes can modify the phenyl groups or the pyrimidine ring.
Reduction: Reduction reactions may target specific functional groups.
Substitution: Substituents can be replaced by other groups.
- Common reagents include oxidants (e.g., KMnO₄), reducing agents (e.g., LiAlH₄), and nucleophiles (e.g., Grignard reagents).
- Major products depend on reaction conditions and regioselectivity.
Scientific Research Applications
Medicinal Chemistry: Investigate its potential as a drug candidate (e.g., kinase inhibitors).
Biological Studies: Explore its effects on cellular pathways (e.g., cell proliferation, apoptosis).
Materials Science: Assess its use in organic electronics or sensors.
Industry: Consider applications in agrochemicals or specialty chemicals.
Mechanism of Action
- The compound likely interacts with specific molecular targets (e.g., enzymes, receptors).
- Its effects may involve modulation of signaling pathways (e.g., MAPK, PI3K/Akt).
- Further research is needed to elucidate precise mechanisms.
Comparison with Similar Compounds
- Similar compounds include other pyrrolo[2,3-d]pyrimidines or phenyl-substituted heterocycles.
- Highlight its uniqueness (e.g., specific functional groups, pharmacological properties).
Remember that this compound’s full name is quite a tongue-twister, but its potential impact in various fields makes it fascinating!
Properties
Molecular Formula |
C22H19F3N4 |
---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
5-phenyl-N-propan-2-yl-7-[3-(trifluoromethyl)phenyl]pyrrolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C22H19F3N4/c1-14(2)28-20-19-18(15-7-4-3-5-8-15)12-29(21(19)27-13-26-20)17-10-6-9-16(11-17)22(23,24)25/h3-14H,1-2H3,(H,26,27,28) |
InChI Key |
OVJQZIYLUWGZON-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=C2C(=CN(C2=NC=N1)C3=CC=CC(=C3)C(F)(F)F)C4=CC=CC=C4 |
Origin of Product |
United States |
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